7,7-dimethyl-10-(naphthalen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
7,7-Dimethyl-10-(naphthalen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound belonging to the indenoquinoline family This compound is characterized by its unique structure, which includes a naphthalene moiety and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-10-(naphthalen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves a multi-step process. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The catalyst used in the reaction can be recycled multiple times with minimal loss of activity, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-10-(naphthalen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The naphthalene and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted quinoline and naphthalene derivatives, which can be further utilized in medicinal chemistry and material science applications .
Scientific Research Applications
7,7-Dimethyl-10-(naphthalen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and antimicrobial properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 7,7-dimethyl-10-(naphthalen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11-dione: This compound shares a similar core structure but with different aryl substituents.
Indeno[1,2-b]quinoline-9,11-dione: Lacks the dimethyl and naphthalene substituents, resulting in different chemical properties.
Uniqueness
The presence of the naphthalene moiety and the specific substitution pattern in 7,7-dimethyl-10-(naphthalen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione imparts unique chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C28H23NO2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
7,7-dimethyl-10-naphthalen-2-yl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C28H23NO2/c1-28(2)14-21-24(22(30)15-28)23(18-12-11-16-7-3-4-8-17(16)13-18)25-26(29-21)19-9-5-6-10-20(19)27(25)31/h3-13,23,29H,14-15H2,1-2H3 |
InChI Key |
NFHCERYAURAKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC6=CC=CC=C6C=C5)C(=O)C1)C |
Origin of Product |
United States |
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